molecular formula C30H42N2O6 B12749439 (E)-but-2-enedioic acid;2-[2-(2-methylphenyl)ethyl]morpholine CAS No. 58039-75-1

(E)-but-2-enedioic acid;2-[2-(2-methylphenyl)ethyl]morpholine

Cat. No.: B12749439
CAS No.: 58039-75-1
M. Wt: 526.7 g/mol
InChI Key: MIWSKDPBJDZVBT-WXXKFALUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-but-2-enedioic acid;2-[2-(2-methylphenyl)ethyl]morpholine is a complex organic compound that combines the structural features of both an unsaturated dicarboxylic acid and a substituted morpholine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;2-[2-(2-methylphenyl)ethyl]morpholine typically involves multi-step organic reactions. One common approach is to start with the preparation of the morpholine derivative, followed by its coupling with (E)-but-2-enedioic acid under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;2-[2-(2-methylphenyl)ethyl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

(E)-but-2-enedioic acid;2-[2-(2-methylphenyl)ethyl]morpholine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;2-[2-(2-methylphenyl)ethyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-but-2-enedioic acid;2-[2-(2-methylphenyl)ethyl]morpholine include other morpholine derivatives and unsaturated dicarboxylic acids. Examples include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering distinct advantages over other similar compounds .

Properties

CAS No.

58039-75-1

Molecular Formula

C30H42N2O6

Molecular Weight

526.7 g/mol

IUPAC Name

(E)-but-2-enedioic acid;2-[2-(2-methylphenyl)ethyl]morpholine

InChI

InChI=1S/2C13H19NO.C4H4O4/c2*1-11-4-2-3-5-12(11)6-7-13-10-14-8-9-15-13;5-3(6)1-2-4(7)8/h2*2-5,13-14H,6-10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+

InChI Key

MIWSKDPBJDZVBT-WXXKFALUSA-N

Isomeric SMILES

CC1=CC=CC=C1CCC2CNCCO2.CC1=CC=CC=C1CCC2CNCCO2.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC1=CC=CC=C1CCC2CNCCO2.CC1=CC=CC=C1CCC2CNCCO2.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.